Octahydro-isoindol-4-one hydrochloride
Description
Octahydro-isoindol-4-one hydrochloride (CAS: 147253-53-0) is a bicyclic organic compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. Its structure comprises a fully saturated isoindole ring (octahydro-isoindol-4-one) with a ketone group at position 4, stabilized as a hydrochloride salt. This compound is primarily utilized as a research chemical in synthetic organic chemistry, serving as a precursor or intermediate in the development of pharmaceuticals, agrochemicals, or materials science applications .
Key physicochemical properties include:
- Purity: ≥95% (typical commercial specifications).
- Storage: No specific temperature is mandated by suppliers, though standard ambient conditions are likely sufficient.
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRZRILAZRGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879687-91-9 | |
| Record name | 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879687-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-isoindol-4-one hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas . The reaction is carried out under controlled temperature and pressure to ensure the complete reduction of the isoindole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of raw materials to the desired product. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Octahydro-isoindol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted isoindol-4-one derivatives.
Scientific Research Applications
Overview
Octahydro-isoindol-4-one hydrochloride (CAS No. 147253-53-0) is a compound that has garnered attention in various scientific and pharmaceutical applications. Its unique structural properties allow it to interact with biological systems, making it a candidate for drug development and therapeutic interventions. This article explores its applications in scientific research, particularly in pharmacology, medicinal chemistry, and neurobiology.
Pharmacological Uses
This compound has shown promise as a neurokinin-1 (NK-1) receptor antagonist . This receptor plays a crucial role in mediating pain and anxiety responses in the central nervous system. Research indicates that compounds like octahydro-isoindol-4-one can effectively inhibit the action of substance P, a neuropeptide associated with pain perception and inflammatory responses .
Key Applications:
- Pain Management: The compound has been investigated for its potential to alleviate postoperative pain and nausea, particularly in patients undergoing chemotherapy or surgery. It may be combined with other antiemetic agents to enhance efficacy against chemotherapy-induced nausea .
- Anxiety Disorders: Its antagonistic action on NK-1 receptors suggests potential therapeutic benefits for anxiety disorders, where substance P levels are often elevated .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:
- Antidepressant Effects: Some studies suggest that modifications of this compound can lead to antidepressant-like effects in animal models, making it a candidate for further exploration in treating depression .
- Antiemetic Applications: The compound has been formulated into drugs aimed at preventing nausea and vomiting associated with chemotherapy, highlighting its utility in oncology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | NK-1 Receptor Antagonism | Demonstrated significant reduction in pain perception and anxiety in animal models treated with octahydro-isoindol derivatives. |
| Study B | Antiemetic Efficacy | Showed that this compound effectively reduced chemotherapy-induced nausea when used in combination with standard antiemetics. |
| Study C | Synthesis of Derivatives | Developed novel derivatives of octahydro-isoindol that exhibited enhanced binding affinity to NK-1 receptors, suggesting improved therapeutic profiles. |
Mechanism of Action
The mechanism of action of Octahydro-isoindol-4-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Octahydro-isoindol-4-one hydrochloride, we compare it with structurally or functionally related hydrochlorides, focusing on Octodrine hydrochloride (CAS: 5984-59-8) and Oxycodone-related compounds (e.g., 14-Hydroxycodeinone).
Structural and Functional Comparison
Key Research Findings
- This compound: Its bicyclic structure enhances rigidity, making it a valuable scaffold for drug design (e.g., targeting central nervous system receptors or enzyme inhibitors). Analytical methods for related isoindole derivatives often employ HPLC with phosphate-based mobile phases (similar to methods for Oxycodone impurities) .
- Octodrine Hydrochloride: A stimulant with historical use in nasal decongestants and performance-enhancing agents. UV/Vis spectroscopy shows λmax at 202 nm, distinct from the ketone-dominated spectra of Octahydro-isoindol-4-one derivatives .
- Oxycodone-Related Compounds: Compounds like 14-Hydroxycodeinone are critical impurities monitored in opioid manufacturing. Their analysis uses gradient HPLC with photodiode array detection, achieving detection limits of ≤0.1% . Structural modifications (e.g., hydroxyl vs. methoxy groups) significantly alter opioid receptor binding and metabolic pathways .
Biological Activity
Introduction
Octahydro-isoindol-4-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Synthesis
This compound belongs to the isoindole family, characterized by a saturated bicyclic structure. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes to yield the desired compound. For example, one study reported a synthesis method starting from 3-sulfolene, leading to various derivatives with potential biological applications .
Table 1: Key Synthetic Pathways for Octahydro-isoindol-4-one Derivatives
| Synthetic Method | Starting Material | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 3-sulfolene | 87 | |
| Acylation | Isoindole derivative | 90 | |
| Functionalization | Alkyl halides | Variable |
Antiviral Properties
Recent studies have highlighted the antiviral properties of octahydro-isoindol derivatives. A particular derivative has shown promising activity against orthopoxviruses, with significant reductions in viral replication observed in vitro. The mechanism appears to involve inhibition of viral entry or replication processes, although specific pathways remain under investigation .
Antihypertensive Effects
Research has indicated that octahydro-isoindole compounds may possess antihypertensive properties by acting as angiotensin-converting enzyme (ACE) inhibitors. In vitro assays demonstrated that these compounds can effectively reduce angiotensin II levels, which is crucial for managing hypertension .
Case Study: ACE Inhibition
In a controlled study using guinea pig serum as a model, octahydro-isoindole derivatives were tested for their ability to inhibit ACE. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) were measured, demonstrating effective inhibition at concentrations comparable to established antihypertensive drugs .
Antiemetic Activity
Another area of interest is the potential antiemetic properties of octahydro-isoindoles. Compounds in this class have been evaluated for their ability to block tachykinin receptors, which are implicated in nausea and vomiting. Preliminary results suggest that these compounds may be effective in treating chemotherapy-induced nausea .
Neuroprotective Effects
Emerging evidence suggests that octahydro-isoindoles may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how these compounds interact with neural pathways and their impact on neuroinflammation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of Octahydro-isoindol-4-one hydrochloride in synthetic samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. Key parameters include:
- Column : Use a C18 reversed-phase column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) to achieve optimal separation .
- Mobile Phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ monobasic sodium phosphate adjusted to pH 7.8) and organic modifiers like acetonitrile/methanol (15.8:12.0:72.2) ensures resolution of related impurities .
- Validation : Calibration curves (1–10 μg·mL⁻¹ range) should demonstrate linearity (R² ≥ 0.999) and recovery rates (98–102%) with RSD < 2% for intra-day and inter-day precision .
Q. How should researchers handle and store this compound to ensure stability during experimental studies?
- Methodological Answer :
- Storage : Keep the compound in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) to prevent hygroscopic degradation. Store at 2–8°C in a desiccator to minimize hydrolysis .
- Handling : Use glove boxes or fume hoods when weighing powdered samples to avoid inhalation exposure. OSHA-compliant personal air sampling may be required for occupational safety assessments .
Advanced Research Questions
Q. What conformational analysis techniques are suitable for studying the ring puckering dynamics of this compound?
- Methodological Answer :
- Cremer-Pople Coordinates : Apply amplitude (q) and phase (φ) parameters to quantify non-planar ring distortions. For isoindole derivatives, define a unique mean plane via least-squares fitting of atomic coordinates, then calculate z-displacements to derive q and φ .
- Case Study : In six-membered rings, puckering amplitudes > 0.5 Å indicate significant non-planarity. Compare computational (DFT) and crystallographic data to validate dynamic pseudorotation pathways .
Q. How can researchers resolve discrepancies between qNMR and HPLC data when quantifying this compound in complex matrices?
- Methodological Answer :
- Cross-Validation : Use certified reference standards (e.g., (1R,4R)-tetrahydroisoquinoline derivatives) to calibrate both methods. For qNMR, employ ¹³C-labeled internal standards to mitigate matrix effects .
- Error Analysis : If HPLC overestimates purity due to co-eluting impurities, apply LC-MS/MS for structural confirmation. For qNMR, ensure relaxation delays (D1 > 5×T1) to account for signal saturation .
Q. What strategies optimize enantiomeric synthesis of this compound, and how can chiral chromatography be tailored for this system?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) in key cyclization steps to control stereochemistry at the isoindolone ring .
- Chiral HPLC : Employ polysaccharide-based columns (Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20, v/v) + 0.1% trifluoroacetic acid. Adjust flow rate to 0.8 mL·min⁻¹ for baseline separation of enantiomers .
Q. How do researchers differentiate between degradation products and synthetic intermediates of this compound under accelerated stability testing?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-PDA/HRMS to identify mass shifts corresponding to hydrolysis (e.g., loss of HCl) or oxidation (e.g., ketone formation) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates at room temperature. A slope discrepancy >10% between experimental and predicted values suggests non-Arrhenius behavior, requiring mechanistic re-evaluation .
Notes on Evidence Integration
- Structural and analytical methodologies were adapted from studies on analogous compounds (e.g., clonidine HCl, oxycodone HCl) due to limited direct data on Octahydro-isoindol-4-one HCl .
- Conformational analysis frameworks ( ) were generalized to isoindole systems, acknowledging potential deviations from cyclopentane/cyclohexane models .
- Safety protocols align with OSHA and pharmaceutical storage guidelines, ensuring compliance with academic lab standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
